![molecular formula C22H17BrN4O3S B4713911 N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4713911.png)
N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as ABT-888, is a small molecule inhibitor of the enzyme poly ADP-ribose polymerase (PARP). PARP is involved in the repair of DNA damage, and blocking its activity has been shown to enhance the effectiveness of DNA-damaging agents in cancer therapy.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide involves inhibition of PARP, an enzyme involved in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to recruit other proteins to the site of damage to initiate the repair process. By blocking PARP, this compound prevents the repair of DNA damage, leading to cell death. This effect is particularly pronounced in cancer cells, which often have defects in DNA repair pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity as a PARP inhibitor, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to reduce the levels of certain cytokines, which are involved in the immune response. These effects may contribute to the anti-cancer activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and work with. It has also been extensively studied, with a large body of literature on its activity and mechanism of action. However, there are also some limitations to its use. It has relatively low solubility in water, which can make it difficult to work with in some experiments. It also has limited selectivity, meaning that it can inhibit other enzymes in addition to PARP.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more selective PARP inhibitors, which would reduce the risk of off-target effects. Another area of interest is the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in the use of PARP inhibitors in other diseases besides cancer, such as neurodegenerative diseases.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied as a potential cancer therapy, both as a single agent and in combination with other drugs. It has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to have activity against tumors with defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Propriétés
IUPAC Name |
6-bromo-2-pyridin-2-yl-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3S/c23-15-6-9-19-17(11-15)18(12-21(27-19)20-3-1-2-10-25-20)22(28)26-13-14-4-7-16(8-5-14)31(24,29)30/h1-12H,13H2,(H,26,28)(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVQZNMLKJBREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



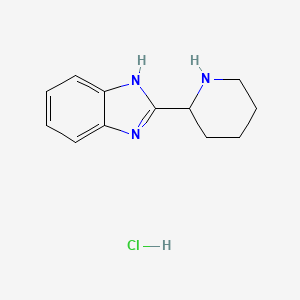
![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)
![4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4713846.png)
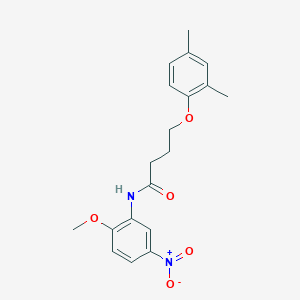
![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B4713860.png)
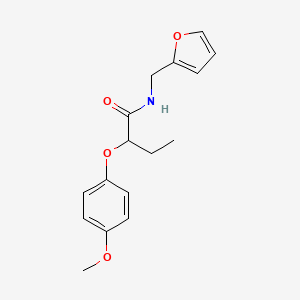
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
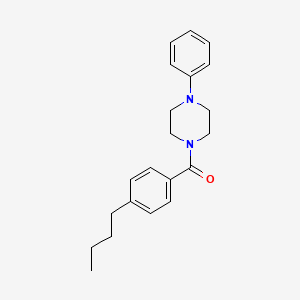
![1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713890.png)
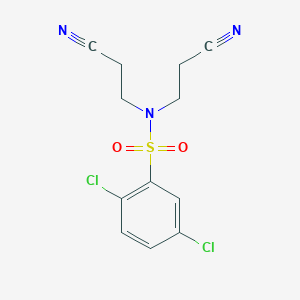
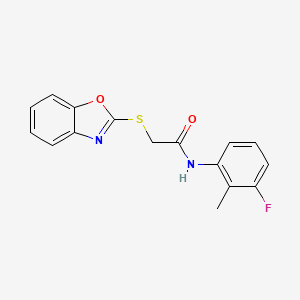
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4713919.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4713926.png)